molecular formula C28H32N4O4S B10894398 N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide

Cat. No.: B10894398
M. Wt: 520.6 g/mol
InChI Key: VHGNBATZTUOCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a structurally complex piperazine derivative characterized by three key functional groups:

1,3-Benzodioxole moiety: A bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug candidates .

The compound’s synthesis involves multi-step reactions, including condensation of the benzodioxol-5-ylmethylamine with a pre-functionalized piperazine intermediate under controlled conditions . Its structural complexity positions it as a candidate for targeting enzymes or receptors implicated in cancer, inflammation, or infectious diseases.

Properties

Molecular Formula

C28H32N4O4S

Molecular Weight

520.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carbothioamide

InChI

InChI=1S/C28H32N4O4S/c33-24-15-22(21-4-2-1-3-5-21)16-25(34)23(24)18-29-8-9-31-10-12-32(13-11-31)28(37)30-17-20-6-7-26-27(14-20)36-19-35-26/h1-7,14,18,22,33H,8-13,15-17,19H2,(H,30,37)

InChI Key

VHGNBATZTUOCLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C(=S)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests possible interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H26N4O3SC_{21}H_{26}N_4O_3S and has a molecular weight of approximately 422.52 g/mol. The presence of both piperazine and benzodioxole moieties indicates a potential for diverse biological activities.

Enzyme Inhibition

Research indicates that compounds similar to this structure exhibit significant inhibition of Src family kinases (SFKs), which are critical in cancer progression. For instance, a related compound demonstrated high selectivity for SFKs over other kinases and showed potent anti-tumor activity in preclinical models . This suggests that our compound may also exhibit similar inhibitory effects on kinases involved in tumorigenesis.

Anticancer Properties

Preliminary studies involving derivatives of benzodioxole have shown promising anticancer activity. For example, compounds with structural similarities have been reported to inhibit cell proliferation in various cancer cell lines, including pancreatic cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Pharmacokinetics

The pharmacokinetic profile of related compounds shows favorable absorption and distribution characteristics. For instance, some derivatives have exhibited long half-lives and effective oral bioavailability, which are crucial for therapeutic applications . Understanding the pharmacokinetics of our compound will be essential for its potential clinical use.

Case Studies

  • Study on Src Kinase Inhibition : A study evaluated the effectiveness of a benzodioxole derivative in inhibiting c-Src and Abl kinases. The compound displayed low nanomolar activity and significant tumor growth inhibition in xenograft models .
  • Antitumor Efficacy : Another study focused on a structurally similar compound that led to increased survival rates in aggressive cancer models when administered orally, highlighting the potential for our compound to exhibit similar effects .

Data Summary Table

Property Value
Molecular FormulaC21H26N4O3S
Molecular Weight422.52 g/mol
Inhibition TargetSrc Family Kinases
Anticancer ActivityYes
Oral BioavailabilityFavorable
Half-lifeLong (specific values TBD)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of piperazine-carbothioamides. Below is a comparative analysis of structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activities
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide C₂₈H₂₉N₅O₄S 531.63 Benzodioxole, piperazine-thioamide, dioxo-phenylcyclohexylidene Data pending
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide C₁₄H₁₉N₃O₄S 325.38 Benzodioxole, dimethylpiperazine-sulfonamide Antimicrobial (moderate), anticancer (limited)
4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide C₁₃H₁₈N₄O₂ 262.31 Benzodioxole, piperazine-carboximidamide Not reported
4-(Diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide C₂₆H₂₉N₃S 415.60 Diphenylmethyl, phenylethyl, piperazine-thioamide Antipsychotic potential (inferred)
4-(2-{[(2,6-Dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide C₂₇H₂₈FN₅O₂S 513.61 Fluorophenyl, piperazine-thioamide, dioxo-phenylcyclohexylidene Kinase inhibition (hypothesized)

Activity Trends in Analogues

  • Antimicrobial Activity : Piperazine-sulfonamides (e.g., 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide) show moderate activity, likely due to sulfonamide’s interference with folate biosynthesis. Thioamide derivatives are hypothesized to exhibit broader spectra due to dual mechanisms (metal chelation and enzyme inhibition) .
  • Anticancer Potential: Compounds with extended aromatic systems (e.g., dioxo-phenylcyclohexylidene) demonstrate enhanced cytotoxicity in preliminary studies, possibly through topoisomerase inhibition or apoptosis induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.